Cyclopropyl-thiophen-2-ylmethyl-amine
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Overview
Description
Cyclopropyl-thiophen-2-ylmethyl-amine is a chemical compound with the molecular formula C8H11NS . It has a molecular weight of 153.25 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes Cyclopropyl-thiophen-2-ylmethyl-amine, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to make aminothiophene derivatives .Molecular Structure Analysis
The InChI code for Cyclopropyl-thiophen-2-ylmethyl-amine is1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2
. This code provides a unique identifier for the compound and can be used to generate its structural formula. Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropyl-thiophen-2-ylmethyl-amine are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Cyclopropyl-thiophen-2-ylmethyl-amine has a boiling point of 78-90/4 Torr and a melting point of 78-80 .Scientific Research Applications
For instance, thiophene-mediated molecules play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- They play a significant role in the advancement of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
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Medicinal Chemistry
- Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Conjugated Polymers
- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- These properties have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
For instance, thiophene-mediated molecules play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety And Hazards
Future Directions
Thiophene-based analogs, such as Cyclopropyl-thiophen-2-ylmethyl-amine, have attracted interest due to their potential as biologically active compounds . They are essential in industrial chemistry and material science, and they exhibit many pharmacological properties . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPDZTVBQYPHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390001 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-thiophen-2-ylmethyl-amine | |
CAS RN |
14471-18-2 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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